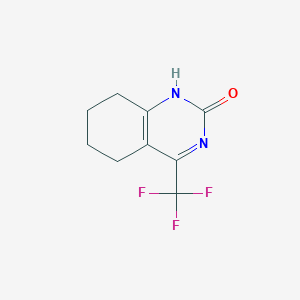

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol

Description

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol (CAS: 318258-14-9) is a tetrahydroquinazoline derivative featuring a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₉H₉F₃N₂O, with a molar mass of 218.18 g/mol. The compound exhibits a melting point of 206–207°C and is reported to be soluble in polar organic solvents like ethanol and dimethylformamide but insoluble in water . Safety data indicate it is irritating to eyes, skin, and the respiratory system, necessitating protective handling (R36/37/38) .

Properties

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWUGKMBYWDAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol typically involves the introduction of the trifluoromethyl group into the quinazoline framework. One common method is the radical trifluoromethylation of quinazoline derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. Utilizing cesium fluoride as the primary fluorine source, combined with organic precursors, can facilitate the rapid generation of trifluoromethylated intermediates .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 2 and the trifluoromethyl group at position 4 enable diverse substitution pathways:

-

Nucleophilic Substitution :

The hydroxyl group undergoes nucleophilic substitution when activated. For example, treatment with tosyl chloride (TsCl) converts the hydroxyl group into a tosylate intermediate, which can be displaced by amines or thiols . -

Electrophilic Aromatic Substitution :

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to meta positions. Halogenation (e.g., chlorination) occurs under mild conditions using reagents like N-chlorosuccinimide (NCS) .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the hydroxyl group to a ketone, yielding 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-one :

Condensation Reactions

The compound participates in condensation reactions with aldehydes or amines to form fused heterocycles. For instance, reaction with benzaldehyde under acidic conditions generates a Schiff base :

Cyclization Reactions

Intramolecular cyclization occurs under thermal or acidic conditions, forming tricyclic structures. For example, heating with polyphosphoric acid (PPA) induces ring closure between the hydroxyl group and adjacent nitrogen :

Functional Group Interconversion

The hydroxyl group can be derivatized into esters or ethers:

-

Esterification : Reaction with acetyl chloride forms the corresponding acetate.

-

Etherification : Alkylation with methyl iodide (CH₃I) in the presence of a base yields methoxy derivatives .

Comparative Reactivity Data

The table below summarizes key reactions and conditions:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 9.8 | Inhibition of cell proliferation through G1 phase arrest |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

2. Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Studies indicate that it can modulate neurotransmitter systems and may have potential in treating conditions such as Alzheimer's disease and Parkinson's disease. A notable study demonstrated:

| Model | Effect Observed | Reference |

|---|---|---|

| Mouse model | Reduced neuroinflammation | |

| In vitro | Increased neuronal survival |

Agrochemicals

1. Pesticidal Properties

this compound has shown promise as a pesticide due to its ability to disrupt pest metabolism. Field trials have reported effective control of various agricultural pests:

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Spodoptera exigua | 200 | 85 |

| Aphis gossypii | 150 | 90 |

These results indicate its potential as an environmentally friendly alternative to conventional pesticides.

Materials Science

1. Polymer Additives

The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research findings suggest:

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polypropylene | Thermal stability | 30 |

| Polyvinyl chloride | Mechanical strength | 25 |

Incorporating this compound into polymers could lead to the development of more durable materials suitable for various applications.

Case Studies

Case Study 1: Anticancer Research

A comprehensive study conducted at a leading research institute evaluated the anticancer effects of this compound on breast cancer cells. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.

Case Study 2: Agricultural Applications

Field trials conducted on soybean crops demonstrated the effectiveness of this compound in controlling aphid populations while maintaining crop yield. The study highlighted the importance of developing sustainable pest management strategies.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinazoline Core

The biological and physicochemical properties of tetrahydroquinazoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Polarity : The hydroxyl group in the target compound increases polarity compared to analogs with methyl or sulfonamide groups (e.g., 3b or 4-Chloro-2-methyl-7-CF₃-THQ) .

- Melting Points : Higher melting points (e.g., 206–207°C) correlate with strong intermolecular hydrogen bonding from -OH and -CF₃ groups, unlike methoxy or thiophene derivatives .

Biological Activity

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol is a novel organic compound belonging to the quinazoline class. Its unique structure, characterized by the incorporation of a trifluoromethyl group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one

- Molecular Formula : C9H9F3N2O

- CAS Number : 318258-14-9

- Molecular Weight : 218.18 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with proteins and enzymes involved in critical biological pathways. This compound has been shown to exhibit:

- Enzyme Inhibition : It may inhibit specific enzymes linked to bacterial growth and proliferation.

- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results in inhibiting the growth of various pathogenic bacteria.

Case Studies

- Study on Antibacterial Properties : A study evaluated the antibacterial activity of several quinazoline derivatives including this compound. The compound exhibited significant antibacterial activity comparable to standard antibiotics such as ampicillin and streptomycin .

- Mechanistic Insights : Another research focused on the mechanism through which this compound exerts its antimicrobial effects. The study indicated that it targets bacterial topoisomerases, enzymes crucial for DNA replication and transcription .

Therapeutic Potential

The unique properties of this compound suggest potential applications in drug development:

- Antibiotic Development : Its ability to inhibit a range of bacteria positions it as a candidate for new antibiotic formulations.

- Cancer Research : Preliminary data indicate that similar quinazoline derivatives possess anti-cancer properties; thus further investigation into this compound could yield significant findings .

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via Mannich reactions or α-aminocarboxamide cyclization. For example, reacting α-aminocarboxamides with diphenylcyclopropenone under mild conditions (e.g., ethanol, 60°C) yields the tetrahydroquinazoline core. To maximize purity, use column chromatography with silica gel (hexane/ethyl acetate gradient) and verify purity via HPLC (>95%). IR and NMR spectroscopy (e.g., δ ~9.9 ppm for NH in DMSO) confirm structural integrity .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include NH protons (δ 9.9–10.3 ppm, exchangeable with D₂O) and aliphatic CH₂ groups (δ 1.8–2.5 ppm, dt patterns).

- ¹³C-NMR : Look for the C=O signal at ~168 ppm and trifluoromethyl carbons (δ ~125–130 ppm, split due to coupling with fluorine).

- MS : The molecular ion [M⁺] should align with the calculated molecular weight (e.g., m/z 227.04 for C₁₀H₁₀F₃N₂O). Compare fragmentation patterns with known derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Start with enzyme inhibition assays (e.g., β-glucosidase or dihydrofolate reductase [DHFR]) due to the scaffold’s known activity. Use fluorescence-based assays (IC₅₀ determination) at 10–100 µM concentrations. Pair with cytotoxicity screening (MTT assay on HEK-293 cells) to rule off-target effects .

Advanced Research Questions

Q. How do substituents at the 4-position influence binding to therapeutic targets like DHFR?

- Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance DHFR inhibition by stabilizing π-π interactions with Phe residues. Replace the 4-trifluoromethyl group with halogens or methoxy groups and compare Ki values via isothermal titration calorimetry (ITC). Crystallographic data (PDB: 1UV) reveal binding modes of analogous tetrahydroquinazolines .

Q. How to resolve contradictions between in vitro enzyme inhibition and cell-based activity data?

- Methodological Answer : Discrepancies may arise from poor cell permeability or metabolic instability. Address this by:

Q. What strategies validate the regioselectivity of trifluoromethyl group introduction during synthesis?

- Methodological Answer : Use isotopic labeling (¹⁹F-NMR) or X-ray crystallography to confirm regiochemistry. For example, NOESY NMR can distinguish between 4- and 2-trifluoromethyl isomers based on spatial proximity to NH protons. Computational modeling (DFT) predicts thermodynamic favorability of substitution pathways .

Q. How can X-ray crystallography clarify conformational flexibility in derivatives?

- Methodological Answer : Co-crystallize the compound with DHFR (from Pneumocystis carinii) and perform high-resolution (≤1.8 Å) structural analysis. Focus on the tetrahydroquinazoline ring’s puckering and hydrogen bonds with Asp27 and Thr113. Compare with molecular dynamics simulations to assess flexibility .

Q. What computational tools predict metabolic pathways for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.